Valeraldehyde dibutyl acetal
Valeraldehyde dibutyl acetal
Valeraldehyde dibutyl acetal belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. Valeraldehyde dibutyl acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, valeraldehyde dibutyl acetal is primarily located in the membrane (predicted from logP). Valeraldehyde dibutyl acetal has a sweet and nutty taste.
Brand Name:
Vulcanchem
CAS No.:
13112-65-7
VCID:
VC20984021
InChI:
InChI=1S/C13H28O2/c1-4-7-10-13(14-11-8-5-2)15-12-9-6-3/h13H,4-12H2,1-3H3
SMILES:
CCCCC(OCCCC)OCCCC
Molecular Formula:
C13H28O2
Molecular Weight:
216.36 g/mol
Valeraldehyde dibutyl acetal
CAS No.: 13112-65-7
Cat. No.: VC20984021
Molecular Formula: C13H28O2
Molecular Weight: 216.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Valeraldehyde dibutyl acetal belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. Valeraldehyde dibutyl acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, valeraldehyde dibutyl acetal is primarily located in the membrane (predicted from logP). Valeraldehyde dibutyl acetal has a sweet and nutty taste. |
|---|---|
| CAS No. | 13112-65-7 |
| Molecular Formula | C13H28O2 |
| Molecular Weight | 216.36 g/mol |
| IUPAC Name | 1,1-dibutoxypentane |
| Standard InChI | InChI=1S/C13H28O2/c1-4-7-10-13(14-11-8-5-2)15-12-9-6-3/h13H,4-12H2,1-3H3 |
| Standard InChI Key | LDJYPEMHNQONGS-UHFFFAOYSA-N |
| SMILES | CCCCC(OCCCC)OCCCC |
| Canonical SMILES | CCCCC(OCCCC)OCCCC |
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